Nur77 modulator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

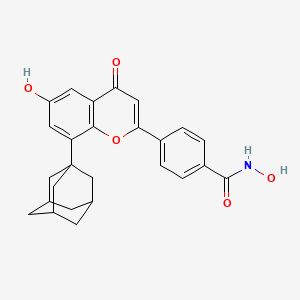

Molecular Formula |

C26H25NO5 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

4-[8-(1-adamantyl)-6-hydroxy-4-oxochromen-2-yl]-N-hydroxybenzamide |

InChI |

InChI=1S/C26H25NO5/c28-19-8-20-22(29)10-23(17-1-3-18(4-2-17)25(30)27-31)32-24(20)21(9-19)26-11-14-5-15(12-26)7-16(6-14)13-26/h1-4,8-10,14-16,28,31H,5-7,11-13H2,(H,27,30) |

InChI Key |

VOQHQKKYIRGKSM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=CC5=C4OC(=CC5=O)C6=CC=C(C=C6)C(=O)NO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Nur77 Modulator 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a critical regulator of cellular apoptosis, metabolism, and inflammation. Unlike typical nuclear receptors, Nur77's activity can be modulated through non-genomic pathways, making it a compelling target for therapeutic intervention. One of its most significant non-genomic functions is its ability to induce apoptosis by translocating from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, triggering a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to cytochrome c release and cell death.[1][2][3][4]

This document provides a detailed technical overview of the mechanism of action of Nur77 modulator 2 (also referred to as Compound B7), a potent, orally active small molecule designed to harness the apoptotic potential of Nur77.[5] We will explore its direct interaction with Nur77, the subsequent signaling cascade, and the experimental validation of its effects, providing a comprehensive resource for researchers in the field.

This compound: Molecular Profile and Binding Affinity

This compound is an adamantyl-substituted flavonoid derivative specifically designed to target Nur77. Its primary mechanism involves direct physical binding to the Nur77 protein, which has been quantified using surface plasmon resonance (SPR). This direct interaction is the initiating event for its biological activity.

| Compound | Target | Binding Affinity (Kd) | Method | Reference |

| This compound | Nur77 | 0.35 µM | Surface Plasmon Resonance | |

| BI1071 | Nur77-LBD | 0.17 µM | Surface Plasmon Resonance | |

| Cytosporone B | Nur77 | 0.852 µM | Fluorescence Quenching |

Core Mechanism of Action: The Nur77-Bcl-2 Apoptotic Pathway

The primary mechanism of action for this compound is the activation of the mitochondrial apoptotic pathway through the modulation of the Nur77-Bcl-2 interaction. This process can be broken down into several key steps:

-

Binding and Conformational Change: this compound binds directly to Nur77. This binding event is believed to induce a conformational change in the Nur77 protein, facilitating its subsequent actions.

-

Nuclear to Cytoplasmic Translocation: Upon activation by a modulator, Nur77 translocates from the nucleus to the cytoplasm, specifically targeting the mitochondria. This relocalization is a critical step, moving Nur77 from its role as a transcription factor to a direct participant in the apoptotic machinery.

-

Interaction with Bcl-2: At the mitochondrial outer membrane, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction is unique as it does not occur at the canonical BH3-binding groove but rather at an unstructured loop region of Bcl-2.

-

Conversion of Bcl-2 Function: The binding of Nur77 to Bcl-2 induces a profound conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This effectively converts Bcl-2 from a cell protector to a cell killer.

-

Mitochondrial-Mediated Apoptosis: The "killer" conformation of Bcl-2 leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Anti-Inflammatory Mechanism

In addition to its pro-apoptotic effects, this compound demonstrates significant anti-inflammatory activity. This is achieved through the Nur77-dependent inhibition of the NF-κB signaling pathway.

-

Inhibition of NF-κB Activation: this compound blocks lipopolysaccharide (LPS)-induced inflammation by preventing the activation of NF-κB.

-

Suppression of Pro-inflammatory Cytokines: This blockade of NF-κB activation leads to a significant reduction in the production of key pro-inflammatory cytokines.

| Cytokine | Inhibition by this compound (at 1.25, 2.5, and 5 µM) | Cell Model | Reference |

| NO | Significant decrease | RAW264.7 | |

| IL-6 | Significant decrease | RAW264.7 | |

| IL-1β | Significant decrease | RAW264.7 | |

| TNF-α | Significant decrease | RAW264.7 |

Experimental Protocols

Validation of the mechanism of action for Nur77 modulators involves a series of well-established biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction

This assay is used to demonstrate the physical interaction between Nur77 and Bcl-2 in a cellular context, enhanced by the presence of a modulator.

-

Objective: To confirm that this compound promotes the binding of Nur77 to Bcl-2 within cells.

-

Methodology:

-

Cell Culture and Treatment: HEK293T or a relevant cancer cell line (e.g., MDA-MB-231) is cultured. Cells may be transfected with tagged versions of Nur77 (e.g., GFP-Nur77) and Bcl-2 (e.g., Myc-Bcl-2).

-

Treatment: Cells are treated with this compound at a predetermined concentration (e.g., 0.5 µM) for a specified time (e.g., 2 hours).

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the proteins of interest (e.g., anti-Bcl-2 or anti-Myc antibody) complexed with protein A/G beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. A Western blot is then performed using an antibody against the other protein of interest (e.g., anti-Nur77 or anti-GFP) to detect the co-precipitated protein.

-

Cellular Fractionation and Western Blot for Nur77 Translocation

This protocol is used to determine the subcellular localization of Nur77 following modulator treatment.

-

Objective: To demonstrate that this compound induces the translocation of Nur77 from the nucleus to the mitochondria.

-

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., HCT116) are treated with the modulator (e.g., 0.5 µM BI1071 for 2 hours as a reference protocol).

-

Harvesting: Cells are collected and washed with PBS.

-

Fractionation: A differential centrifugation-based cell fractionation kit is used to separate the cytosolic, mitochondrial, and nuclear fractions.

-

Protein Quantification: The protein concentration of each fraction is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein from each fraction are analyzed by Western blotting. The blot is probed with an anti-Nur77 antibody. Antibodies for fraction-specific markers (e.g., PARP for the nucleus, Hsp60 for mitochondria) are used to confirm the purity of the fractions.

-

Apoptosis Assays (Annexin V/PI Staining)

Flow cytometry-based assays are essential for quantifying the extent of apoptosis induced by the modulator.

-

Objective: To quantify the percentage of cells undergoing early and late apoptosis.

-

Methodology:

-

Cell Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 6 hours).

-

Staining: Cells are harvested and stained with Annexin V (typically conjugated to a fluorophore like FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.

-

Conclusion

This compound represents a targeted therapeutic strategy that leverages a non-genomic apoptotic pathway. Its ability to directly bind Nur77 and trigger its translocation to the mitochondria, leading to the conversion of Bcl-2 into a pro-apoptotic protein, is a potent mechanism for inducing cancer cell death. Furthermore, its concomitant anti-inflammatory activity via the inhibition of the NF-κB pathway broadens its potential therapeutic applications. The experimental protocols outlined provide a robust framework for the continued investigation and development of this and other novel Nur77-targeting compounds.

References

- 1. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to Nur77 Modulator Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular signaling pathways modulated by the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). It details the dual genomic and non-genomic functions of Nur77, its role in apoptosis, inflammation, and metabolism, and the mechanisms by which small molecule modulators influence these activities.

Introduction: Nur77 as a Dual-Function Therapeutic Target

Nur77 is an immediate-early gene and a member of the NR4A subfamily of orphan nuclear receptors.[1][2] Its expression is rapidly induced by a wide range of physiological and pathological stimuli, including growth factors, stress signals, and inflammatory cytokines.[1][3] Unlike typical nuclear receptors, Nur77 has an atypical ligand-binding domain (LBD) that is filled with bulky hydrophobic side chains, precluding the binding of endogenous ligands in a classical sense.[4] However, small molecule modulators can interact with allosteric sites on the receptor, inducing conformational changes that alter its function and subcellular localization.

Nur77's function is uniquely dictated by its location within the cell.

-

In the nucleus , Nur77 acts as a transcription factor, binding to specific DNA response elements to regulate genes involved in metabolism, inflammation, and cell proliferation. Its nuclear activity is often associated with cell survival and growth.

-

In the cytoplasm , particularly at the mitochondria, Nur77 triggers a potent apoptotic pathway. This is achieved through a non-genomic mechanism involving direct protein-protein interaction with Bcl-2.

This duality makes Nur77 a compelling target for drug development. Modulators that can force its translocation from the nucleus to the mitochondria are of particular interest for cancer therapeutics.

The Apoptotic Signaling Pathway: From Nucleus to Mitochondria

One of the most therapeutically relevant functions of Nur77 is its ability to induce apoptosis through a non-genomic, mitochondrial-dependent pathway. This process is initiated by the translocation of Nur77 from the nucleus to the cytoplasm in response to specific apoptotic stimuli or small molecule modulators.

Mechanism of Action

-

Translocation: Apoptotic signals promote the nuclear export of Nur77. This can be mediated by post-translational modifications, such as phosphorylation by kinases like p38 MAPK.

-

Mitochondrial Targeting: In the cytoplasm, Nur77 targets the mitochondria.

-

Interaction with Bcl-2: Nur77's ligand-binding domain (LBD) directly interacts with the anti-apoptotic protein Bcl-2 located on the mitochondrial outer membrane.

-

Conformational Change: This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This effectively converts Bcl-2 from a cell survival protein into a cell killer.

-

Apoptosis Induction: The "converted" Bcl-2 promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (caspase-9 and caspase-3), leading to apoptosis.

References

Technical Whitepaper: Nur77 Modulation as a Therapeutic Strategy for NF-κB-Mediated Inflammation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention in a host of chronic inflammatory diseases.[1] The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a potent negative regulator of the NF-κB signaling pathway.[2][3] This document provides a technical overview of the mechanisms by which Nur77 inhibits NF-κB and explores the therapeutic potential of small-molecule Nur77 modulators, such as Nur77 modulator 2, in controlling inflammation. We detail the core signaling pathways, present quantitative data on known modulators, and provide standardized experimental protocols for evaluating the efficacy of these compounds.

The Canonical NF-κB Signaling Pathway

The activation of the NF-κB pathway is a tightly regulated process initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[4][5] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα at specific serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the active dimer to translocate to the nucleus, bind to κB response elements in the DNA, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear receptor Nur77: its role in chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Role of Nur77 Modulator 2 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The orphan nuclear receptor Nur77, also known as NR4A1, has emerged as a critical regulator of inflammation, playing a pivotal role in the modulation of immune responses. Its activity is central to controlling inflammatory signaling pathways, primarily through the inhibition of the master regulator of inflammation, NF-κB. Nur77's influence extends to the polarization of macrophages, the modulation of cytokine production, and the orchestration of cellular metabolic reprogramming in immune cells. This technical guide provides an in-depth analysis of the function of Nur77 modulators, with a focus on their therapeutic potential in a range of inflammatory diseases. We will delve into the molecular mechanisms, signaling pathways, and experimental data that underscore the importance of Nur77 as a pharmacological target for the development of novel anti-inflammatory therapies.

Introduction to Nur77 (NR4A1)

Nur77 is a member of the NR4A subfamily of nuclear receptors, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3).[1] Unlike typical nuclear receptors, Nur77 is classified as an orphan receptor as no endogenous ligand has been definitively identified.[2] However, its expression is rapidly induced by a variety of stimuli, including inflammatory signals like tumor necrosis factor-α (TNF-α) and Toll-like receptor (TLR) ligands.[1] Upon activation, Nur77 can modulate gene expression through several mechanisms: by binding to specific DNA sequences as a monomer, homodimer, or heterodimer with other receptors like the retinoid X receptor (RXR), or by physically interacting with and repressing the activity of other transcription factors, most notably NF-κB.[1][2]

Mechanism of Action in Inflammation

The primary anti-inflammatory function of Nur77 is attributed to its potent inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Nur77 has been shown to physically interact with the p65 subunit of NF-κB, thereby preventing its transcriptional activity. This interaction represents a crucial negative feedback loop, as NF-κB activation itself can induce Nur77 expression.

Furthermore, Nur77's role in inflammation is multifaceted, extending beyond NF-κB inhibition:

-

Macrophage Polarization: Nur77 influences the polarization of macrophages, which can adopt either a pro-inflammatory (M1) or an anti-inflammatory/reparative (M2) phenotype. Loss of Nur77 has been associated with a shift towards an M1 phenotype, characterized by increased production of pro-inflammatory cytokines. Conversely, Nur77 activity can promote an anti-inflammatory M2-like state.

-

Cytokine Regulation: By modulating NF-κB and other pathways, Nur77 directly impacts the production of key inflammatory mediators. Overexpression of Nur77 suppresses the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while its deficiency leads to their elevated production.

-

Metabolic Reprogramming: Recent evidence suggests that Nur77 plays a role in regulating the metabolic switch that occurs during immune cell activation. In T cells, Nur77 acts as a brake on metabolic reprogramming, thereby restricting excessive activation and autoimmunity.

Signaling Pathways Involving Nur77

Several signaling pathways are intricately linked to Nur77's expression and function in the context of inflammation.

Pro-inflammatory Stimuli and Nur77 Induction

Various inflammatory stimuli trigger the expression of Nur77 in immune cells.

Caption: Induction of Nur77 expression by pro-inflammatory stimuli.

Inflammatory mediators such as lipopolysaccharide (LPS), a TLR4 ligand, and TNF-α activate the NF-κB pathway, which in turn upregulates Nur77 transcription. Oxidized low-density lipoprotein (oxLDL) has also been shown to induce Nur77 expression in macrophages via the p38 MAPK signaling pathway.

Nur77-Mediated Anti-inflammatory Signaling

Once expressed, Nur77 exerts its anti-inflammatory effects through multiple mechanisms.

Caption: Nur77's inhibitory effects on inflammatory pathways.

The primary mechanism is the direct inhibition of NF-κB p65 transcriptional activity. Additionally, Nur77 can suppress the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process. Interestingly, in some contexts, Nur77 can also upregulate the expression of IKKi, a kinase involved in NF-κB signaling, suggesting a more complex regulatory role.

Quantitative Data on Nur77 Modulation

The following tables summarize quantitative data from various studies on the effects of Nur77 modulation on inflammatory markers.

Table 1: Effect of Nur77 Overexpression/Activation on Pro-inflammatory Cytokine Secretion

| Cell Type/Model | Stimulus | Nur77 Modulator | Cytokine | Fold Change/Effect | Reference |

| Murine Macrophages | oxLDL | Nur77 Overexpression | TNF-α | Suppression | |

| Murine Macrophages | oxLDL | Nur77 Overexpression | MCP-1 | Suppression | |

| Human GM-MDMs | LPS | Cytosporone B (agonist) | TNF-α | Significant suppression | |

| Human GM-MDMs | LPS | Cytosporone B (agonist) | IL-1β | Significant suppression | |

| Human GM-MDMs | LPS | Cytosporone B (agonist) | IL-6 | Significant suppression | |

| Human GM-MDMs | LPS | Cytosporone B (agonist) | IL-8 | Significant suppression | |

| Human GM-MDMs | LPS | Cytosporone B (agonist) | IL-10 | Tendency to enhance |

Table 2: Effect of Nur77 Deficiency on Inflammatory Responses

| Model | Condition | Measured Parameter | Observation | Reference |

| Nur77-/- Mice | Atherosclerosis (Western Diet) | Atherosclerosis Development | 3-fold increase | |

| Nur77-/- Macrophages | - | Inflammatory Activity | Increased (NF-κB dependent) | |

| Nur77-/- Mice | Sepsis | Inflammatory Mediators (IL-1β, IL-6, TNF-α) | Elevated production | |

| Nur77-/- Mice | LPS-induced Acute Lung Injury | IL-1β release, Endothelial Barrier Dysfunction | Exacerbated | |

| Elderly Nur77-/- Mice | - | Systemic Inflammation | Developed spontaneously |

Experimental Protocols

Cell Culture and Transfection

-

Cell Lines: Murine macrophage cell lines (e.g., RAW264.7), human monocytic cell lines (e.g., THP-1), and primary bone marrow-derived macrophages (BMDMs) are commonly used.

-

Macrophage Polarization: Human monocytes are cultured with macrophage colony-stimulating factor (M-CSF) to generate anti-inflammatory M-MDMs or with granulocyte-macrophage colony-stimulating factor (GM-CSF) for pro-inflammatory GM-MDMs.

-

Overexpression/Knockdown: Nur77 overexpression is typically achieved using retroviral or lentiviral vectors. Gene knockdown is performed using specific small interfering RNAs (siRNAs).

Animal Models

-

Nur77 Knockout (Nur77-/-) Mice: These mice are used to study the effects of Nur77 deficiency in various inflammatory disease models, including atherosclerosis, sepsis, and colitis.

-

Inflammatory Disease Models:

-

Atherosclerosis: Ldlr-/- mice are transplanted with Nur77-/- bone marrow and fed a Western diet.

-

Sepsis: Induced by lipopolysaccharide (LPS) injection.

-

Acute Lung Injury (ALI): Induced by intratracheal or intraperitoneal administration of LPS.

-

Experimental Colitis: Induced by dextran sodium sulfate (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS).

-

Molecular Biology Techniques

-

Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of Nur77 and various inflammatory genes.

-

Western Blotting: Employed to detect the protein levels of Nur77 and components of signaling pathways (e.g., phosphorylated p38, IκBα).

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines in cell culture supernatants or serum.

-

Chromatin Immunoprecipitation (ChIP) Assay: To determine the binding of Nur77 to the promoter regions of its target genes.

Experimental Workflow for Studying Nur77 Modulators

Caption: A typical workflow for the preclinical evaluation of Nur77 modulators.

Therapeutic Potential and Drug Development

The compelling evidence for Nur77's anti-inflammatory properties has positioned it as an attractive therapeutic target. Small molecules that can modulate Nur77 activity are of significant interest for drug development.

-

Nur77 Agonists: Compounds like Cytosporone B and Celastrol have been identified as Nur77 agonists. These molecules can bind to Nur77 and enhance its anti-inflammatory functions. For instance, Celastrol has been shown to protect against abdominal aortic aneurysm by activating Nur77.

-

Future Directions: The development of more specific and potent Nur77 modulators is a key area of research. A deeper understanding of the structural basis of Nur77 activation will be crucial for designing novel therapeutics. Furthermore, exploring the role of Nur77 in a wider range of inflammatory and autoimmune diseases could open up new therapeutic avenues.

Conclusion

Nur77 modulator 2 stands as a central figure in the intricate network of inflammatory regulation. Its ability to potently suppress the NF-κB pathway, modulate macrophage polarization, and influence immune cell metabolism underscores its significance as a key anti-inflammatory protein. The wealth of preclinical data strongly supports the continued exploration of Nur77 as a therapeutic target for a host of inflammatory conditions. The development of specific Nur77 modulators holds the promise of a new class of anti-inflammatory drugs with a novel mechanism of action, offering potential benefits for patients with a wide range of debilitating diseases.

References

Nur77 Modulation: A Technical Guide to Understanding its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of inflammation, playing a pivotal role in the modulation of cytokine production in various immune cells. Its ability to transrepress key pro-inflammatory transcription factors, such as NF-κB, and to influence cellular metabolism makes it an attractive therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the effects of Nur77 modulation on cytokine production, with a focus on the mechanisms of action and the impact of known Nur77 modulators. While specific data on a commercially available compound termed "Nur77 modulator 2" is limited in the public domain, this guide will utilize data from well-characterized Nur77 modulators, such as Cytosporone B and Celastrol, to illustrate the principles of Nur77-targeted immunomodulation.

Introduction to Nur77 and its Role in Inflammation

Nur77 is an orphan nuclear receptor that is rapidly induced by a variety of stimuli, including growth factors, stress signals, and inflammatory mediators.[1][2] In the context of the immune system, Nur77 acts as a crucial feedback regulator, dampening inflammatory responses to prevent excessive tissue damage.[1][2] Its expression is induced in immune cells upon activation, and its deficiency has been shown to exacerbate inflammatory conditions in preclinical models.[1]

The primary anti-inflammatory mechanisms of Nur77 include:

-

Transrepression of NF-κB: Nur77 can physically interact with the p65 subunit of NF-κB, a master regulator of pro-inflammatory gene expression, thereby inhibiting its transcriptional activity. This leads to a reduction in the production of a wide array of pro-inflammatory cytokines and chemokines.

-

Modulation of Cellular Metabolism: Nur77 influences the metabolic programming of macrophages and T cells. In macrophages, Nur77 promotes a more anti-inflammatory metabolic state, limiting the production of pro-inflammatory mediators.

-

Regulation of Apoptosis: In certain contexts, Nur77 can translocate to the mitochondria and induce apoptosis, a mechanism that can contribute to the resolution of inflammation by eliminating activated immune cells.

Effects of Nur77 Modulation on Cytokine Production

Modulation of Nur77 activity, either through agonism or antagonism, can significantly alter the cytokine expression profile of immune cells.

Nur77 Agonism and Anti-inflammatory Cytokine Response

Activation of Nur77 by agonists generally leads to a suppression of pro-inflammatory cytokine production. A prime example of a Nur77 agonist is Cytosporone B (CsnB) . Studies have shown that CsnB can significantly suppress the production of key pro-inflammatory cytokines in human macrophages.

Nur77 Inhibition and Pro-inflammatory Cytokine Response

Conversely, inhibition or deficiency of Nur77 leads to an exaggerated pro-inflammatory response. This is characterized by the increased production of pro-inflammatory cytokines. While specific small-molecule antagonists are less characterized in terms of their cytokine profiles in the public literature, studies using Nur77-deficient cells and animal models consistently demonstrate this hyper-inflammatory phenotype.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of well-characterized Nur77 modulators on cytokine production.

Table 1: Effects of Nur77 Agonist (Cytosporone B) on Cytokine Production in LPS-stimulated Human Macrophages

| Cytokine | Cell Type | Treatment | Fold Change/Effect |

| TNF-α | Human GM-MDMs | LPS + Cytosporone B | Significantly suppressed |

| IL-1β | Human GM-MDMs | LPS + Cytosporone B | Significantly suppressed |

| IL-6 | Human GM-MDMs | LPS + Cytosporone B | Significantly suppressed |

| IL-8 | Human GM-MDMs | LPS + Cytosporone B | Significantly suppressed |

| IL-10 | Human GM-MDMs | LPS + Cytosporone B | Tended to enhance |

Table 2: Effects of Celastrol (a Nur77 Modulator) on Cytokine Production

| Cytokine | Model System | Treatment | Fold Change/Effect |

| TNF-α | Fructose-induced hypertensive rats | Celastrol | Suppressed circulating levels |

| IL-6 | Fructose-induced hypertensive rats | Celastrol | Suppressed circulating levels |

| TNF-α | H9c2 cells | Celastrol | Downregulated mRNA and protein levels |

| IL-1β | H9c2 cells | Celastrol | Downregulated mRNA and protein levels |

| TNF-α | LPS-activated macrophages | Celastrol | Suppressed release |

| IL-1β | LPS-activated macrophages | Celastrol | Suppressed release |

| IL-6 | LPS-activated macrophages | Celastrol | Suppressed release |

Signaling Pathways and Experimental Workflows

Nur77 Signaling Pathway in Macrophages

Caption: Nur77 signaling pathway in macrophages.

Experimental Workflow for Assessing Nur77 Modulator Effects

Caption: Experimental workflow for cytokine analysis.

Experimental Protocols

Macrophage Isolation and Culture

-

Source: Bone marrow from C57BL/6 mice or human peripheral blood mononuclear cells (PBMCs).

-

Isolation: For murine bone marrow-derived macrophages (BMDMs), flush femurs and tibias with sterile PBS. For human monocyte-derived macrophages (MDMs), isolate PBMCs by Ficoll-Paque density gradient centrifugation.

-

Differentiation: Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days. For human MDMs, adhere monocytes to plastic for 2 hours and then culture in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF or GM-CSF for 7 days.

Cell Treatment and Stimulation

-

Plate differentiated macrophages at a density of 1 x 10^6 cells/mL.

-

Pre-treat cells with desired concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at 100 ng/mL, for a specified time course (e.g., 4, 8, 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Centrifuge cell culture plates at 400 x g for 10 minutes and collect the supernatant.

-

Assay Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10). Follow the manufacturer's instructions for coating plates with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, adding substrate, and stopping the reaction.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Quantitative Real-Time PCR (RT-qPCR) for Cytokine mRNA Expression

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform real-time PCR using a thermal cycler with SYBR Green or TaqMan probes for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

Nur77 stands as a promising therapeutic target for mitigating excessive inflammation. The modulation of its activity offers a potent strategy to control the production of a broad spectrum of inflammatory cytokines. While compounds like Cytosporone B and Celastrol have provided valuable insights into the therapeutic potential of targeting Nur77, further research is needed to fully characterize the pharmacological profile of newer modulators like "this compound." Future studies should focus on elucidating the precise molecular interactions of these compounds with Nur77, their cell-type-specific effects, and their efficacy and safety in preclinical models of inflammatory diseases. A deeper understanding of the nuanced roles of Nur77 in different immune cell subsets will be critical for the development of targeted and effective anti-inflammatory therapies.

References

Nur77 Modulator 2: A Technical Overview of its Binding Affinity and Interaction with the Nur77 Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Nur77 modulator 2, focusing on its binding affinity to the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B). This document summarizes the available quantitative data, details the experimental protocols for binding affinity determination, and visualizes the key signaling pathways involving Nur77.

Core Data Summary: Binding Affinity of this compound

The interaction between this compound and the Nur77 protein has been quantified, yielding a key binding affinity metric. This data is crucial for understanding the modulator's potency and its potential as a therapeutic agent.

| Compound | Target Protein | Binding Affinity (Kd) |

| This compound | Nur77 | 0.35 μM[1] |

Experimental Protocols: Determination of Binding Affinity

The binding affinity of small molecules to proteins is a critical parameter in drug discovery and development. A widely accepted and robust method for quantifying these interactions is Surface Plasmon Resonance (SPR). The following protocol outlines a standard procedure for determining the binding affinity of a small molecule, such as this compound, to the Nur77 ligand-binding domain (LBD). This protocol is based on methodologies reported for similar Nur77 modulators[2].

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the equilibrium dissociation constant (Kd) of this compound binding to the Nur77-LBD.

Materials:

-

Biacore T200 instrument (or equivalent)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human Nur77-LBD protein

-

This compound

-

Running buffer (e.g., PBS with 0.4% DMSO)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

The CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant Nur77-LBD is diluted in an appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to a concentration of approximately 0.05 mg/mL.

-

The diluted Nur77-LBD is injected over the activated sensor chip surface until the desired immobilization level (e.g., ~10,000 Resonance Units, RU) is achieved.

-

The surface is then deactivated by injecting 1 M ethanolamine-HCl (pH 8.5).

-

-

Binding Analysis:

-

A stock solution of this compound is prepared in DMSO and then serially diluted in running buffer to create a gradient of concentrations.

-

The running buffer (containing the same percentage of DMSO as the analyte solutions) is flowed over the sensor surface to establish a stable baseline.

-

Each concentration of this compound is injected over the immobilized Nur77-LBD surface at a constant flow rate (e.g., 30 μL/min). The association phase is monitored for a set time (e.g., 150 seconds).

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound for a defined period (e.g., 420 seconds).

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The equilibrium dissociation constant (Kd) is determined by fitting the association and dissociation data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the key signaling pathways in which Nur77 is involved.

Experimental Workflow for Binding Affinity Determination

References

Nur77 Modulator 2: A Comprehensive Technical Guide to its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of mitochondrial function, intricately involved in apoptosis, metabolism, and cellular quality control. Modulation of Nur77 activity presents a promising therapeutic avenue for a range of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the effects of Nur77 modulators on mitochondrial biology, with a focus on a representative compound, referred to herein as "Nur77 modulator 2." We will explore its mechanisms of action, supported by quantitative data from key experimental assays, detailed protocols for reproducing these experiments, and visual representations of the associated signaling pathways and workflows.

Introduction to Nur77 and its Role in Mitochondrial Homeostasis

Nur77 is a member of the NR4A subfamily of nuclear receptors and acts as an immediate-early gene, responding to a wide array of cellular stimuli. While traditionally viewed as a nuclear transcription factor, a significant body of research has highlighted its non-genomic roles, particularly its ability to translocate to the mitochondria and directly influence cellular fate.[1][2] At the mitochondrial level, Nur77 is a multifaceted protein, capable of inducing apoptosis, regulating metabolic pathways, and initiating mitophagy to clear damaged organelles.[3] The diverse functions of Nur77 make it a compelling target for therapeutic intervention. Small molecules that can modulate its activity and subcellular localization are of significant interest in drug development. This guide will focus on the impact of a representative Nur77 modulator, "this compound," on mitochondrial function, using data from known modulators such as BI1071 and Celastrol as illustrative examples.

Mechanism of Action of this compound at the Mitochondria

This compound exerts its primary effects on mitochondrial function through two principal mechanisms: the induction of apoptosis via interaction with Bcl-2 and the regulation of mitophagy.

Induction of the Pro-Apoptotic Nur77-Bcl-2 Pathway

Upon stimulation by a Nur77 modulator, Nur77 translocates from the nucleus to the mitochondria. At the outer mitochondrial membrane, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell survival protein to a cell death promoter. This conversion leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptosis.

dot

Regulation of Mitophagy for Mitochondrial Quality Control

In the context of cellular stress and inflammation, which can lead to mitochondrial damage, Nur77 modulators can promote the selective removal of these dysfunctional organelles through a process known as mitophagy. Upon binding to a modulator like celastrol, Nur77 translocates to damaged mitochondria. Here, it interacts with TRAF2, an E3 ubiquitin ligase, leading to the ubiquitination of mitochondrial proteins. The ubiquitinated mitochondria are then recognized by the autophagy receptor p62/SQSTM1, which facilitates their engulfment by autophagosomes and subsequent degradation in lysosomes.

dot

Quantitative Analysis of Mitochondrial Function

The impact of this compound on mitochondrial function can be quantified through a series of established assays. The following tables summarize representative data obtained from studies on known Nur77 modulators.

Table 1: Apoptosis Induction by Nur77 Modulator BI1071

| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Data Source |

| MDA-MB-231 | Vehicle | - | 1.31 | |

| MDA-MB-231 | BI1071 | 1 | 31.63 | |

| HCT116 | Vehicle | - | ~5 | |

| HCT116 | BI1071 | 0.5 | ~25 |

Table 2: Effect of Nur77 Deficiency on Mitochondrial Respiration in T-cells

| Cell Type | Condition | Basal Respiration (OCR) | Maximal Respiration (OCR) | Data Source |

| Wild-Type CD4+ T-cells | Stimulated | Normalized to 100% | Normalized to 100% | |

| Nur77 KO CD4+ T-cells | Stimulated | Significantly Enhanced | Significantly Enhanced |

Table 3: Impact of Nur77 Overexpression on Mitochondrial Parameters in Skeletal Muscle

| Parameter | Wild-Type Muscle | MCK-Nur77 Transgenic Muscle | Data Source |

| Mitochondrial DNA Content | Normalized to 1 | Increased | |

| Oxidative Metabolism | Baseline | Enhanced | |

| Intrinsic Respiratory Control | Baseline | Improved |

Detailed Experimental Protocols

Reproducing the findings related to this compound requires precise experimental execution. Below are detailed protocols for key assays.

Mitochondrial Isolation from Cultured Cells

This protocol is essential for downstream applications such as Western blotting for mitochondrial proteins or functional assays on isolated mitochondria.

dot

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic buffer (e.g., 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5)

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.

-

Transfer the swollen cells to a pre-chilled Dounce homogenizer and perform 10-15 strokes with a tight-fitting pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new tube.

-

Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with ice-cold homogenization buffer.

-

Resuspend the final mitochondrial pellet in an appropriate buffer for downstream analysis.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

The Seahorse XF Analyzer is used to measure cellular metabolic rates in real-time.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least one hour.

-

Replace the cell culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for one hour to allow for temperature and pH equilibration.

-

Prepare the mitochondrial stress test compounds in assay medium at the desired final concentrations.

-

Load the sensor cartridge with the compounds and place it into the Seahorse XF Analyzer for calibration.

-

After calibration, replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will measure baseline OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial respiration.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

dot

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT and fluorescently labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 20 minutes.

-

Wash again with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Wash the cells to remove unincorporated labeled nucleotides.

-

Mount the coverslips onto microscope slides with an antifade mounting medium.

-

Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2

This protocol is used to verify the interaction between Nur77 and Bcl-2 in cells.

Materials:

-

Cell lysate

-

Antibody specific to Nur77 or Bcl-2

-

Protein A/G agarose beads

-

IP Lysis Buffer

-

Wash Buffer

-

Elution Buffer

Procedure:

-

Lyse cells in ice-cold IP Lysis Buffer.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (anti-Nur77 or anti-Bcl-2) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both Nur77 and Bcl-2 to confirm their interaction.

Conclusion and Future Directions

Nur77 modulators, represented here by "this compound," demonstrate a profound impact on mitochondrial function, steering cellular fate towards apoptosis or promoting mitochondrial quality control through mitophagy. The ability to manipulate these pathways with small molecules holds immense therapeutic potential. For drug development professionals, understanding the intricate mechanisms and having robust experimental protocols are crucial for advancing these compounds into clinical applications. Future research should focus on developing more specific and potent Nur77 modulators, elucidating the context-dependent nature of Nur77's mitochondrial functions, and exploring their efficacy in preclinical disease models. The continued investigation into the multifaceted roles of Nur77 at the powerhouse of the cell promises to unlock new strategies for treating a variety of human diseases.

References

The Anti-Inflammatory Properties of Nur77 Modulator 2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of inflammation, making it a promising therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the anti-inflammatory properties of a novel small molecule, Nur77 modulator 2 (also referred to as Compound B7 ). This adamantyl-substituted flavonoid derivative has demonstrated potent anti-inflammatory effects both in vitro and in vivo. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize this promising modulator. The primary mechanism of action for this compound involves the blockade of the NF-κB signaling pathway in a Nur77-dependent manner.

Introduction to Nur77 in Inflammation

Nur77 is an immediate-early gene and a member of the nuclear receptor superfamily. Its expression is rapidly induced by various stimuli, including inflammatory signals.[1] Nur77 exerts its anti-inflammatory effects through multiple mechanisms, most notably by inhibiting the activity of the master inflammatory transcription factor, NF-κB.[1] It can also influence macrophage polarization towards an anti-inflammatory phenotype and is involved in the regulation of inflammasome activation.[2] The development of small molecule modulators that can harness the anti-inflammatory functions of Nur77 is an active area of research.

This compound: An Overview

This compound (Compound B7) is a novel, orally active small molecule designed to modulate the activity of Nur77. It has been identified as a potent inhibitor of inflammation with a binding affinity (Kd) for Nur77 of 0.35 μM. Mechanistically, this compound has been shown to promote the colocalization of Nur77 at the mitochondria and inhibit lipopolysaccharide (LPS)-induced inflammation by blocking NF-κB activation in a manner that is dependent on the presence of Nur77.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory activity of this compound has been quantified in both cellular and animal models of inflammation. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | Modulator Concentration | Result | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 1.25 µM, 2.5 µM, 5 µM | Significant decrease in production | |

| IL-6 Production | RAW 264.7 Macrophages | LPS | 1.25 µM, 2.5 µM, 5 µM | Significant decrease in production | |

| IL-1β Production | RAW 264.7 Macrophages | LPS | 1.25 µM, 2.5 µM, 5 µM | Significant decrease in production | |

| TNF-α Production | RAW 264.7 Macrophages | LPS | 1.25 µM, 2.5 µM, 5 µM | Significant decrease in production |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Treatment | Dosage | Outcome | Reference |

| LPS-induced Acute Lung Injury (ALI) in mice | Oral administration | 5-10 mg/kg for 1 week | Demonstrated in vivo anti-inflammatory activity |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. The binding of the modulator to Nur77 is a critical initiating event.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper. These protocols are based on standard procedures and the information available from the primary literature on this compound.

In Vitro Anti-Inflammatory Assay

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound (Compound B7)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for mouse IL-6, IL-1β, and TNF-α

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (1.25, 2.5, and 5 µM). Cells are pre-incubated for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis.

-

Nitric Oxide Measurement: The concentration of nitrite in the supernatant, an indicator of NO production, is measured using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: The concentrations of IL-6, IL-1β, and TNF-α in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's protocols.

In Vivo Acute Lung Injury (ALI) Model

This protocol outlines the procedure for inducing acute lung injury in mice using LPS and treating with this compound to evaluate its in vivo anti-inflammatory efficacy.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (Compound B7)

-

Lipopolysaccharide (LPS) from E. coli

-

Anesthetics (e.g., ketamine/xylazine)

-

Sterile saline

-

Reagents for bronchoalveolar lavage (BAL)

-

Histology reagents (formalin, paraffin, H&E stain)

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Animal Acclimatization: Mice are acclimatized for at least one week before the experiment with free access to food and water.

-

Grouping and Treatment: Mice are randomly divided into experimental groups (e.g., vehicle control, LPS only, LPS + this compound at 5 mg/kg, LPS + this compound at 10 mg/kg). The modulator or vehicle is administered daily via oral gavage for 7 days.

-

ALI Induction: On day 7, one hour after the final dose of the modulator, mice are anesthetized. A non-invasive intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL of sterile saline) is performed to induce acute lung injury. The control group receives sterile saline.

-

Euthanasia and Sample Collection: 24 hours after LPS instillation, mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined. Cytokine levels in the BAL fluid are measured by ELISA.

-

Lung Tissue Collection: Lungs are harvested. One lobe is fixed in 10% formalin for histopathological analysis (H&E staining) to assess lung injury. Another lobe is snap-frozen for myeloperoxidase (MPO) assay, a measure of neutrophil infiltration.

-

Data Analysis: Statistical analysis is performed to compare the different treatment groups.

Conclusion and Future Directions

This compound (Compound B7) is a promising anti-inflammatory agent that targets the Nur77-NF-κB signaling axis. The quantitative data from both in vitro and in vivo studies demonstrate its potent ability to suppress the production of key pro-inflammatory mediators. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other Nur77 modulators.

Future research should focus on elucidating the broader pharmacological profile of this compound, including its pharmacokinetics, pharmacodynamics, and safety profile in more extensive preclinical models. Further mechanistic studies are also warranted to explore its effects on other inflammatory pathways and cell types. The development of Nur77 modulators like Compound B7 represents a significant step towards novel therapeutic strategies for a wide range of inflammatory disorders.

References

Nur77 Modulator 2: A Potential Therapeutic Agent for Cancer and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The nuclear orphan receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a promising therapeutic target due to its multifaceted role in apoptosis, inflammation, and metabolism. Unlike typical nuclear receptors, Nur77's activity can be modulated by direct binding of small molecules, leading to either genomic or non-genomic effects. The non-genomic pathway, involving Nur77's translocation to the mitochondria and subsequent interaction with Bcl-2, is of particular interest for cancer therapy as it converts the anti-apoptotic Bcl-2 into a pro-apoptotic protein. Conversely, modulating Nur77's activity has shown significant anti-inflammatory effects, offering potential for treating a range of inflammatory conditions. This technical guide provides a comprehensive overview of a representative therapeutic candidate, "Nur77 modulator 2," summarizing its mechanism of action, preclinical data, and detailed experimental protocols relevant to its development.

Introduction to Nur77

Nur77 is a member of the NR4A subfamily of nuclear receptors, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3). It is an immediate-early gene that is rapidly induced by a variety of stimuli, including growth factors, cytokines, and stress signals.[1][2] Nur77 possesses a typical nuclear receptor structure with a DNA-binding domain (DBD) and a ligand-binding domain (LBD).[2] While no endogenous ligand has been identified, several small molecules have been shown to bind to the LBD and modulate Nur77's function.[2][3]

Nur77's cellular localization dictates its function. In the nucleus, it acts as a transcription factor, regulating the expression of genes involved in metabolism and cell survival. However, upon certain stimuli or binding of specific modulators, Nur77 translocates to the cytoplasm and mitochondria. This cytoplasmic localization is key to its pro-apoptotic and anti-inflammatory activities.

Mechanism of Action of Nur77 Modulators

Nur77 modulators can elicit their therapeutic effects through two primary, interconnected pathways:

-

Pro-apoptotic Pathway (Anticancer Activity): Small molecule modulators can bind to Nur77, inducing its translocation from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts directly with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it into a "killer" protein. This leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

-

Anti-inflammatory Pathway: Nur77 modulators have been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway. This can occur through Nur77-dependent mechanisms that may involve the clearance of inflamed mitochondria via autophagy. For instance, the modulator Celastrol promotes Nur77's translocation to mitochondria where it interacts with TRAF2, an E3 ubiquitin ligase crucial for inflammatory signaling, leading to the alleviation of inflammation.

Quantitative Data for Nur77 Modulators

The following tables summarize key quantitative data for representative Nur77 modulators, including "this compound" (also referred to as Compound B7 in some literature). This data highlights their potential as therapeutic agents.

Table 1: In Vitro Binding Affinity and Potency of Nur77 Modulators

| Modulator | Target | Binding Affinity (Kd) | Cell Line | IC50 | Reference |

| This compound (Compound B7) | Nur77 | 0.355 µM | - | - | |

| NB1 | Nur77 | 0.12 µM | MDA-MB-231 (TNBC) | 0.003 µM | |

| A549 (Lung Cancer) | 0.085 µM | ||||

| HeLa (Cervical Cancer) | 0.0741 µM | ||||

| HepG2 (Liver Cancer) | 0.1105 µM | ||||

| BI1071 | Nur77 | Submicromolar | - | - | |

| Celastrol | Nur77 | 0.29 µM | - | - |

Table 2: In Vivo Efficacy of Nur77 Modulators

| Modulator | Model | Dosing | Efficacy | Reference |

| This compound (Compound B7) | LPS-induced acute lung injury (mice) | - | Significant anti-inflammatory activity | |

| NB1 | MDA-MB-231 xenograft (mice) | 25 mg/kg, oral | 66.99% tumor growth inhibition | |

| 50 mg/kg, oral | 84.33% tumor growth inhibition | |||

| BI1071 | Tumor xenograft (mice) | - | Potent inhibition of tumor growth | |

| Celastrol | LPS/D-GalN-induced hepatic injury (mice) | 1 mg/kg, i.p. | Reduced serum ALT and AST levels |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Nur77.

References

The Pharmacokinetics of Nur77 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of representative Nur77 modulators. As "Nur77 modulator 2" does not refer to a specific publicly documented agent, this whitepaper focuses on the pharmacokinetic profiles of well-characterized Nur77 modulators, including Celastrol, BI1071, and Cytosporone B (Csn-B). The information presented herein is intended to serve as a core resource for researchers and drug development professionals engaged in the study of Nur77-targeted therapeutics.

Executive Summary

The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) has emerged as a promising therapeutic target, particularly in oncology. Its ability to induce apoptosis through a unique mitochondrial pathway involving the conversion of Bcl-2 from an anti-apoptotic to a pro-apoptotic protein has spurred the development of small molecule modulators. Understanding the pharmacokinetic properties of these modulators is critical for their translation into effective clinical candidates. This guide summarizes the available preclinical pharmacokinetic data, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of various Nur77 modulators from preclinical studies.

Table 1: Pharmacokinetic Parameters of Celastrol in Rats

| Parameter | Value | Animal Model | Administration Route | Dosage | Source |

| Cmax | 66.93 ± 10.28 µg/L | Rat | Oral | Not Specified | [1] |

| 35.64 ± 9.54 µg/L | Beagle Dog | Oral | Not Specified | [1] | |

| 149.24 ± 31.21 ng/mL | Rabbit | Oral | Not Specified | [1] | |

| 32.03 ± 8.41 µg/L (female) | Sprague-Dawley Rat | Oral (TGV tablets) | 534 µg/kg | [2] | |

| 14.31 ± 7.33 µg/L (male) | Sprague-Dawley Rat | Oral (TGV tablets) | 534 µg/kg | [2] | |

| Tmax | 6.05 ± 1.12 h | Rat | Oral | Not Specified | |

| 2.62 ± 0.69 h | Beagle Dog | Oral | Not Specified | ||

| 1.00 ± 0.07 h | Rabbit | Oral | Not Specified | ||

| AUC(0-∞) | 379.49 ± 118.19 µg·h/L (female) | Sprague-Dawley Rat | Oral (TGV tablets) | 534 µg/kg | |

| 188.17 ± 92.33 µg·h/L (male) | Sprague-Dawley Rat | Oral (TGV tablets) | 534 µg/kg | ||

| t1/2 | 11.71 h | Sprague-Dawley Rat | Intravenous (liposomal) | Not Specified | |

| Oral Bioavailability | 17.06% | Rat | Oral | 1000 µg/kg | |

| 94.19% (in TGV tablets) | Rat | Oral | 534 µg/kg | ||

| CL | 1.29 ± 0.15 L/h/kg | Rat | Oral | Not Specified | |

| MRT(0-∞) | 7.98 h | Sprague-Dawley Rat | Intravenous (liposomal) | Not Specified | |

| Vz/F | 44.63 L/kg | Sprague-Dawley Rat | Intravenous (liposomal) | Not Specified |

Table 2: Pharmacokinetic Parameters of Other Nur77 Modulators

| Modulator | Parameter | Value | Animal Model | Administration Route | Dosage | Source |

| BI1071 | In vivo efficacy | Potent inhibition of tumor growth | Mouse | Not Specified | Not Specified | |

| Cytosporone B (Csn-B) | In vivo efficacy | Retarded xenograft tumor growth | Mouse | Not Specified | Not Specified |

Note: Specific pharmacokinetic parameters for BI1071 and Cytosporone B were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the design and execution of similar preclinical studies.

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a Nur77 modulator following administration in an animal model.

Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used. Animals should be healthy and acclimated to the laboratory environment before the study.

Dosing and Administration:

-

Formulation: The Nur77 modulator is typically formulated in a vehicle suitable for the intended route of administration (e.g., a solution for intravenous injection or a suspension for oral gavage).

-

Route of Administration: Intravenous (IV) bolus injection via the tail vein is used to determine parameters like clearance and volume of distribution. Oral (PO) gavage is used to assess oral bioavailability.

-

Dosage: The dose will vary depending on the potency and toxicity of the compound. For Celastrol, oral doses have ranged from 534 µg/kg to 1000 µg/kg in rats.

Blood Sampling:

-

Blood samples are collected at predetermined time points after drug administration. A typical schedule for an IV study might include 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

Plasma Preparation:

-

Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To accurately quantify the concentration of the Nur77 modulator in plasma samples.

Sample Preparation:

-

Protein Precipitation: This is a common method to remove proteins from the plasma sample that can interfere with the analysis. Cold acetonitrile is often added to the plasma sample, followed by vortexing and centrifugation.

-

Liquid-Liquid Extraction (LLE): An organic solvent (e.g., methyl tert-butyl ether) is used to extract the drug from the plasma.

-

Internal Standard (IS): A known concentration of an internal standard is added to all samples and calibration standards to correct for variations in sample processing and instrument response.

LC-MS/MS System:

-

Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the sample. A C18 reversed-phase column is commonly employed.

-

Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is typically used for quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Method Validation:

-

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Nur77 modulators.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of representative Nur77 modulators. While pharmacokinetic data for some compounds like Celastrol are available, further studies are needed to fully characterize the ADME properties of other promising modulators such as BI1071 and Cytosporone B. The detailed experimental protocols and visualized workflows presented here offer a practical resource for researchers to design and execute robust preclinical studies, ultimately facilitating the development of novel Nur77-targeted therapies. As the field advances, a continued focus on comprehensive pharmacokinetic and pharmacodynamic characterization will be paramount for the successful clinical translation of these promising therapeutic agents.

References

discovery and synthesis of Nur77 modulator 2

An In-depth Technical Guide on the Discovery and Synthesis of a Nur77 Modulator

Introduction to Nur77

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Unlike typical nuclear receptors, Nur77's activity can be modulated through non-canonical pathways, making it an attractive therapeutic target for a range of diseases, including cancer, inflammatory disorders, and central nervous system ailments.[1][4] Nur77's expression is induced by a variety of stimuli, and its function is regulated at both transcriptional and post-transcriptional levels, including phosphorylation.

One of the key non-genomic functions of Nur77 is its ability to induce apoptosis by translocating from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, triggering a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to cytochrome c release and cell death. This unique mechanism of action has spurred the discovery of small molecule modulators that can activate this apoptotic pathway.

This technical guide focuses on a representative Nur77 modulator, BI1071, detailing its discovery, synthesis, and mechanism of action. The methodologies and data presented herein serve as a comprehensive resource for researchers and drug development professionals in the field of Nur77-targeted therapies.

Discovery of Nur77 Modulator BI1071

The discovery of BI1071 stemmed from research on 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), a class of compounds known to exhibit anti-neoplastic activity. One such analog, DIM-C-pPhCF3, was identified as a potent Nur77 modulator. BI1071 is the methanesulfonate salt of the oxidized product of DIM-C-pPhCF3, synthesized to enhance its therapeutic potential. This compound was found to bind to Nur77 with high affinity, promoting its mitochondrial translocation and subsequent interaction with Bcl-2 to induce apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for the Nur77 modulator BI1071.

Table 1: Binding Affinity and In Vitro Efficacy of BI1071

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (KD) to Nur77 | High (exact value not specified) | - | |

| Apoptosis Induction (Concentration) | 0.5 µM | HCT116, HEK293T, MEFs | |

| PARP Cleavage Induction | 0.5 µM | MEFs |

Table 2: In Vivo Efficacy of BI1071

| Animal Model | Treatment Dose | Tumor Growth Inhibition | Apoptosis Induction | Reference |

| Tumor Xenograft | Not specified | Potent inhibition | Yes |

Experimental Protocols

Synthesis of BI1071

BI1071 is the methanesulfonate salt of the oxidized product of DIM-C-pPhCF3. The synthesis process involves the chemical modification of the parent C-DIM compound. While the specific reaction conditions for the synthesis of BI1071 are proprietary, the general synthesis of C-DIMs involves the condensation of indole with an appropriate aromatic aldehyde in the presence of an acid catalyst.

Cell Culture and Transfection

-

Cell Lines: Human colon carcinoma (HCT116), human embryonic kidney (HEK293T), and mouse embryonic fibroblasts (MEFs and Bcl-2-/- MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator.

-

Transfection: For overexpression studies, cells are transfected with plasmids such as GFP-Nur77 using lipofection reagents according to the manufacturer's instructions.

Immunostaining and Cellular Fractionation

-

Immunostaining: Cells are grown on coverslips, treated with BI1071, and then fixed and permeabilized. The subcellular localization of Nur77 is visualized by incubating the cells with a primary antibody against Nur77, followed by a fluorescently labeled secondary antibody.

-

Cellular Fractionation: To confirm the mitochondrial translocation of Nur77, cytosolic and mitochondrial fractions are separated from treated cells using a commercial cell fractionation kit. The presence of Nur77 in each fraction is then determined by Western blotting.

Apoptosis Assays

-

PARP Cleavage: The induction of apoptosis is assessed by detecting the cleavage of poly(ADP-ribose) polymerase (PARP) via Western blotting using an antibody specific to the cleaved fragment.

-

Annexin V/PI Staining: Apoptotic cells are quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

In Vivo Tumor Xenograft Studies

-

Animal Models: Nude mice are subcutaneously injected with cancer cells (e.g., HCT116).

-

Treatment: Once tumors are established, mice are treated with BI1071 or a vehicle control.

-

Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound. At the end of the study, tumors are excised for histological and immunohistochemical analysis to confirm the induction of apoptosis.

Signaling Pathways and Experimental Workflows

Nur77-Bcl-2 Apoptotic Signaling Pathway

The following diagram illustrates the signaling pathway activated by the Nur77 modulator.

Caption: Nur77 modulator-induced apoptotic pathway.

Experimental Workflow for Characterization

The following diagram outlines the typical workflow for the preclinical characterization of a Nur77 modulator.

Caption: Preclinical characterization workflow for a Nur77 modulator.

Conclusion

The discovery of small molecule modulators of Nur77, such as BI1071, represents a promising therapeutic strategy, particularly for cancers that overexpress anti-apoptotic proteins like Bcl-2. The ability of these modulators to activate a distinct, non-genomic apoptotic pathway provides a novel approach to overcome resistance to conventional therapies. The detailed methodologies and data presented in this guide offer a foundational understanding for the continued research and development of Nur77-targeted drugs. Further investigation into the structure-activity relationships of these modulators will be crucial for the design of next-generation compounds with improved potency and selectivity.

References

- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nur77 Suppresses Pulmonary Artery Smooth Muscle Cell Proliferation through Inhibition of the STAT3/Pim-1/NFAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Nur77 Modulator 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77, is a key regulator of cell proliferation, apoptosis, and inflammation.[1][2] Its dual role in promoting cell survival or inducing cell death is dependent on its subcellular localization.[1][3] In the nucleus, Nur77 acts as a transcription factor, while its translocation to the cytoplasm and mitochondria triggers apoptosis. This pro-apoptotic function is mediated through a direct interaction with the anti-apoptotic protein Bcl-2, leading to a conformational change that converts Bcl-2 into a pro-apoptotic molecule.[1] This unique mechanism makes Nur77 an attractive target for cancer therapy.